(1-Isopropyl-4-piperidinylidene)acetic acid hydrate
CAS No.: 1185506-84-6
Cat. No.: VC2917380
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185506-84-6 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid;hydrate |
| Standard InChI | InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2 |
| Standard InChI Key | VTPLBPVHDRHAHP-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCC(=CC(=O)O)CC1.O |
| Canonical SMILES | CC(C)N1CCC(=CC(=O)O)CC1.O |
Introduction
Chemical Identification and Structural Features
Nomenclature and Identifiers
The compound is systematically named 2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid hydrate, reflecting its isopropyl-substituted piperidine ring and hydrated acetic acid side chain . Its International Union of Pure and Applied Chemistry (IUPAC) name further specifies the double bond within the piperidine ring (-ylidene) and the hydrate form . Key identifiers include:
Structural Characterization
The compound’s structure features a piperidine ring with an isopropyl group at the 1-position and a conjugated acetic acid moiety at the 4-position. The presence of a double bond (ylidene) between the piperidine nitrogen and the acetic acid group introduces planarity, potentially influencing its reactivity and intermolecular interactions . The hydrate form incorporates one water molecule, as evidenced by the molecular formula difference compared to the anhydrous parent compound (185.26 g/mol vs. 201.26 g/mol).
SMILES Notation:
highlights the isopropyl group (), piperidine ring (), and hydrated acetic acid () .
InChI Key:
provides a unique identifier for computational and database searches .
Physicochemical Properties
Molecular and Computed Properties
Key physicochemical parameters derived from experimental and computational analyses include:
The compound’s polar surface area suggests moderate permeability, potentially limiting bioavailability in biological systems .
Stability and Reactivity
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Hydrolysis: Cleavage of the hydrate or ester-like linkages.
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Oxidation: Degradation of the double bond or isopropyl group .
Hazardous decomposition products under combustion include carbon monoxide and nitrogen oxides .
Toxicological Profile
No acute toxicity, skin irritation, or carcinogenicity data are available . The lack of studies underscores the need for rigorous toxicokinetic evaluations before biomedical applications.
Related Compounds and Derivatives
Structural Analogs
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(1-Isopropyl-4-piperidinyl)acetic acid hydrate: Lacks the double bond, increasing conformational flexibility.
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Piperidine-based Pharmaceuticals: Comparative analysis with marketed drugs (e.g., donepezil) highlights shared motifs but distinct functional groups.
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